

commercial availability and suppliers of 2,2,7,7-Tetramethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,7,7-Tetramethyloctane

Cat. No.: B085686

[Get Quote](#)

An In-depth Technical Guide to 2,2,7,7-Tetramethyloctane

This technical guide provides a comprehensive overview of **2,2,7,7-tetramethyloctane**, a highly branched saturated alkane. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial availability, physicochemical properties, synthesis, and key applications.

Commercial Availability and Suppliers

2,2,7,7-Tetramethyloctane is available from a number of chemical suppliers, primarily for research and development purposes. It is often sold as a neat chemical or as a component in analytical standard solutions. Key suppliers include:

- Simson Pharma Limited: Offers **2,2,7,7-tetramethyloctane** on a custom synthesis basis.[\[1\]](#)
- ESSLAB: Distributes **2,2,7,7-tetramethyloctane**, produced by Chiron, a leading manufacturer of analytical reference materials.[\[2\]](#)
- Benchchem: Provides **2,2,7,7-tetramethyloctane** for research purposes.[\[3\]](#)
- Dayang Chem (Hangzhou) Co., Ltd.: Lists **2,2,7,7-tetramethyloctane** among its available chemical products.

Pricing and availability are typically provided upon request from the suppliers. The compound is generally intended for laboratory use only and not for human or veterinary applications.[\[3\]](#)

Physicochemical Properties

2,2,7,7-Tetramethyloctane is a C₁₂H₂₆ isomer with a unique structure characterized by two quaternary carbon atoms at positions 2 and 7 of an octane backbone. This high degree of branching influences its physical and chemical properties.

Property	Value	Reference
CAS Number	1071-31-4	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₆	[1] [3]
Molecular Weight	170.34 g/mol	[1]
Boiling Point	184.7 °C at 760 mmHg	[3]
Density	Approximately 0.8 g/cm ³	[3]
LogP (calculated)	6.40	[3]

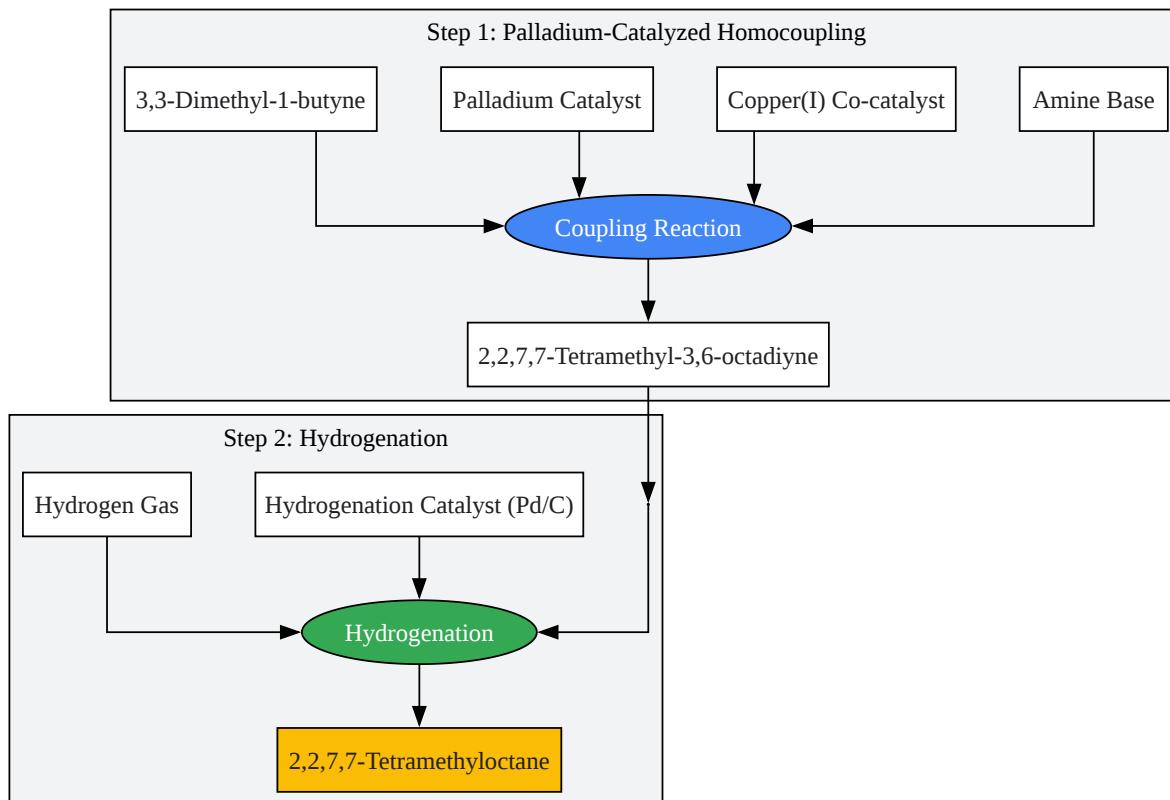
Synthesis Methodology

A common and efficient method for the synthesis of **2,2,7,7-tetramethyloctane** is through a two-step process involving a palladium-catalyzed alkyne coupling followed by hydrogenation.[\[3\]](#)

Experimental Protocol

Step 1: Palladium-Catalyzed Homocoupling of 3,3-Dimethyl-1-butyne

This step involves the dimerization of 3,3-dimethyl-1-butyne to form 2,2,7,7-tetramethyl-3,6-octadiyne. While a specific detailed protocol for this exact transformation is not readily available in the search results, a general procedure for such couplings would involve:


- Reaction Setup: A reaction vessel is charged with 3,3-dimethyl-1-butyne, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and an amine base (e.g., triethylamine) in a suitable solvent.

- Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) to facilitate the coupling reaction.
- Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the catalyst and other reagents, often through filtration and extraction. The resulting crude product, 2,2,7,7-tetramethyl-3,6-octadiyne, is then purified using techniques such as column chromatography or distillation.

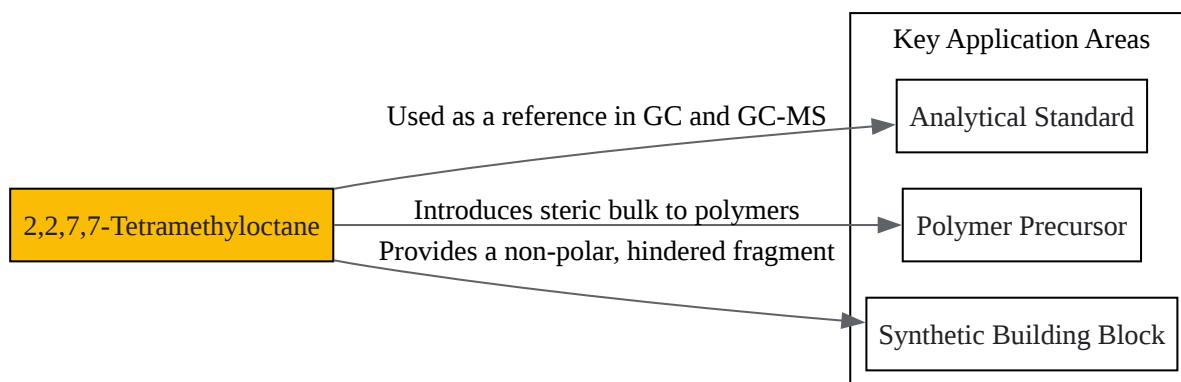
Step 2: Hydrogenation of 2,2,7,7-Tetramethyl-3,6-octadiyne

The unsaturated intermediate is then fully saturated to yield the final product. A general hydrogenation protocol would be:

- Reaction Setup: The purified 2,2,7,7-tetramethyl-3,6-octadiyne is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel. A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
- Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, often at elevated pressure and with stirring, until the uptake of hydrogen ceases.
- Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude **2,2,7,7-tetramethyloctane**. The final product can be further purified by distillation if necessary.

[Click to download full resolution via product page](#)

Synthesis workflow for **2,2,7,7-Tetramethyloctane**.


Applications in Research and Development

Due to its well-defined structure and high purity when synthesized, **2,2,7,7-tetramethyloctane** serves as a valuable tool in several areas of chemical research.

- **Analytical Chemistry:** Its primary application is as a reference standard in analytical techniques, particularly gas chromatography (GC) and gas chromatography-mass

spectrometry (GC-MS). It can be used for the identification and quantification of branched alkanes in complex hydrocarbon mixtures, such as fuels.

- **Polymer Science:** The highly branched nature of **2,2,7,7-tetramethyloctane** makes it a potential precursor for the synthesis of specialty polymers. The introduction of such bulky groups can influence the physical properties of the resulting polymers, such as their glass transition temperature and solubility.
- **Organic Synthesis:** It can serve as a building block in the synthesis of more complex molecules where a sterically hindered, non-polar moiety is required.

[Click to download full resolution via product page](#)

Logical relationship of **2,2,7,7-Tetramethyloctane**'s applications.

Safety and Handling

A specific safety data sheet (SDS) for pure **2,2,7,7-tetramethyloctane** was not found in the search results. However, based on the general properties of alkanes, it is expected to be a flammable liquid and an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a fume hood.

As this guide is intended for a technical audience, it is assumed that users will be familiar with standard laboratory safety procedures and will consult the specific SDS provided by their supplier before handling the chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,7,7-Tetramethyloctane CAS 1071-31-4 | For Research [benchchem.com]
- 2. 2,2,7,7-Tetramethyloctane | CAS#:1071-31-4 | Chemsoc [chemsoc.com]
- 3. 1071-31-4 CAS MSDS (2,2,7,7-TETRAMETHYLOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [commercial availability and suppliers of 2,2,7,7-Tetramethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085686#commercial-availability-and-suppliers-of-2-2-7-7-tetramethyloctane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com